molecular formula C29H42N6O3 B12314920 N1-EthylcarbamoylCabergoline

N1-EthylcarbamoylCabergoline

Cat. No.: B12314920
M. Wt: 522.7 g/mol
InChI Key: MNAGYQBVKIBCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-EthylcarbamoylCabergoline is a derivative of cabergoline, an ergot alkaloid and a potent dopamine receptor agonist. This compound is primarily known for its applications in treating hyperprolactinemic disorders and Parkinsonian Syndrome due to its strong affinity for dopamine D2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-EthylcarbamoylCabergoline typically involves the modification of cabergoline through the introduction of an ethylcarbamoyl group. The process generally includes:

    Starting Material: Cabergoline.

    Reagents: Ethyl isocyanate or ethyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a controlled temperature ranging from 0°C to room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-EthylcarbamoylCabergoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

N1-EthylcarbamoylCabergoline has a wide range of applications in scientific research:

Mechanism of Action

N1-EthylcarbamoylCabergoline exerts its effects primarily through its action on dopamine D2 receptors. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Cabergoline: The parent compound, also a dopamine receptor agonist.

    Bromocriptine: Another ergot derivative with similar dopamine agonist properties.

    Pergolide: Used in the treatment of Parkinson’s disease, similar in action to cabergoline.

Uniqueness

N1-EthylcarbamoylCabergoline is unique due to its specific structural modification, which enhances its binding affinity and selectivity for dopamine D2 receptors compared to other similar compounds .

Properties

IUPAC Name

9-N-[3-(dimethylamino)propyl]-4-N-ethyl-9-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N6O3/c1-6-13-33-18-21(27(36)34(28(37)30-7-2)15-10-14-32(4)5)16-23-22-11-9-12-24-26(22)20(17-25(23)33)19-35(24)29(38)31-8-3/h6,9,11-12,19,21,23,25H,1,7-8,10,13-18H2,2-5H3,(H,30,37)(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGYQBVKIBCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)N(CCCN(C)C)C(=O)NCC)C4=C2C1=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.